synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
Executive Summary
This guide provides a comprehensive, research-grade protocol for the , a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The thiazole scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting a range of diseases.[1][2] Derivatives of 2-aryl-thiazole-4-carboxylate, in particular, have been investigated as potent anticancer agents, including as inhibitors of critical signaling proteins like c-Met kinase.[1][3]
This document details a robust and reproducible synthetic strategy centered around the classic Hantzsch thiazole synthesis.[4][5] The methodology is presented in a step-by-step format, beginning with the preparation of key precursors—3-methyl-4-nitrothiobenzamide and ethyl bromopyruvate—followed by their condensation to form the target thiazole. Each stage of the protocol is accompanied by mechanistic insights, explanations for procedural choices, and methods for purification and characterization, ensuring scientific integrity and enabling researchers to validate their results.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that is a cornerstone of modern drug discovery.[2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile scaffold for interacting with biological targets.[1] Consequently, thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][6]
The specific structural motif of 2-aryl-thiazole-4-carboxylates has emerged as particularly promising. The ester functionality at the 4-position and the tunable aryl group at the 2-position provide a molecular framework that can be optimized for high-affinity binding to enzyme active sites. Research has demonstrated the potential of this class of compounds to inhibit protein kinases, which are crucial regulators of cell proliferation and survival, making them attractive candidates for targeted cancer therapy.[1][3]
This guide provides a detailed protocol for the , a representative of this valuable compound class. The aim is to equip researchers, chemists, and drug development professionals with a reliable and well-documented method for accessing this and structurally related molecules.
Synthetic Strategy: A Hantzsch-Based Approach
The synthesis of the target molecule is achieved through a convergent strategy culminating in a Hantzsch thiazole synthesis. This classic reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound.[4]
Our retrosynthetic analysis breaks down the target molecule into two key precursors:
-
3-methyl-4-nitrothiobenzamide (A) : This provides the aryl-substituted C-N-S backbone of the thiazole.
-
Ethyl bromopyruvate (B) : This α-halo ester provides the remaining C-C-O atoms to complete the heterocyclic ring and install the carboxylate group.
The overall synthetic workflow is depicted below.
Caption: Retrosynthetic analysis of the target compound.
This approach is selected for its reliability, high yields, and the commercial availability of the starting materials for the precursor syntheses.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Purity | Supplier |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | ≥98% | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | ≥99% | Sigma-Aldrich |
| Ammonium hydroxide (28-30%) | 1336-21-6 | ACS Grade | Fisher Scientific |
| Lawesson's Reagent | 19172-47-5 | ≥97% | TCI Chemicals |
| Toluene, Anhydrous | 108-88-3 | ≥99.8% | Sigma-Aldrich |
| Ethyl pyruvate | 617-35-6 | ≥97% | Sigma-Aldrich |
| Bromine | 7726-95-6 | ≥99.5% | Acros Organics |
| Diethyl ether, Anhydrous | 60-29-7 | ≥99.7% | Fisher Scientific |
| Ethanol (200 Proof) | 64-17-5 | USP Grade | VWR |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | VWR |
| Ethyl Acetate | 141-78-6 | ACS Grade | VWR |
| Hexanes | 110-54-3 | ACS Grade | VWR |
| Sodium Bicarbonate | 144-55-8 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | Fisher Scientific |
| Silica Gel | 112926-00-8 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
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Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Ice bath
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
Flash column chromatography setup
-
NMR Spectrometer (≥300 MHz)
-
FT-IR Spectrometer
-
Mass Spectrometer (ESI or GC-MS)
Experimental Protocols
Synthesis of Precursor A: 3-methyl-4-nitrothiobenzamide
This synthesis is a two-step process starting from 3-methyl-4-nitrobenzoic acid.
Step 4.1.1: Synthesis of 3-methyl-4-nitrobenzamide
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To a 250 mL round-bottom flask, add 3-methyl-4-nitrobenzoic acid (10.0 g, 55.2 mmol).
-
Carefully add thionyl chloride (12.0 mL, 165 mmol) dropwise at room temperature under a fume hood.
-
Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. The solid will dissolve to form a clear yellow solution.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 3-methyl-4-nitrobenzoyl chloride as a yellow oil/solid.
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly and carefully add 70 mL of concentrated ammonium hydroxide (28-30%) solution to the flask with vigorous stirring. A precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield 3-methyl-4-nitrobenzamide as a pale yellow solid.
Step 4.1.2: Thionation to 3-methyl-4-nitrothiobenzamide
-
In a 500 mL round-bottom flask, suspend the dried 3-methyl-4-nitrobenzamide (9.0 g, 50.0 mmol) in 200 mL of anhydrous toluene.
-
Add Lawesson's reagent (11.1 g, 27.5 mmol, 0.55 eq.) to the suspension. Causality Note: Lawesson's reagent is a highly effective thionating agent for converting amides and ketones to their corresponding thio-analogs. Using a slight excess of the dimeric reagent ensures complete conversion.
-
Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes). The product spot will be more nonpolar than the starting amide.
-
Cool the reaction mixture to room temperature. A yellow precipitate may form.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a yellow solid.
-
Purify the crude product by recrystallization from ethanol or by flash chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield 3-methyl-4-nitrothiobenzamide.
Synthesis of Precursor B: Ethyl Bromopyruvate[7][8]
Safety Note: Bromine is highly corrosive and toxic. Ethyl bromopyruvate is a potent lachrymator. This procedure must be performed in a well-ventilated fume hood.
-
To a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, add ethyl pyruvate (18.0 g, 155 mmol) and 100 mL of anhydrous diethyl ether.[7]
-
Cool the flask in an ice bath.
-
Slowly add bromine (8.0 mL, 155 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20-25 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reddish-brown color of bromine should fade.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a saturated sodium chloride solution (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl bromopyruvate as a yellow oil. This is often used in the next step without further purification.
Core Synthesis: Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate
This step utilizes the Hantzsch thiazole synthesis.[4][9]
-
In a 250 mL round-bottom flask, dissolve 3-methyl-4-nitrothiobenzamide (5.0 g, 25.5 mmol) in 100 mL of absolute ethanol.
-
Add the crude ethyl bromopyruvate (~25.5 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes).
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization from ethanol to yield the final product, Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, as a crystalline solid.
Purification and Characterization
Purification
The final product is typically purified by recrystallization from a suitable solvent like ethanol. For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is highly effective.[1]
Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic methods. The expected data, based on analogous structures, are summarized below.[10]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10-8.20 (m, 2H, Ar-H), δ 7.85-7.95 (m, 2H, Ar-H, Thiazole-H), δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 2.70 (s, 3H, Ar-CH₃), δ 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5, 161.2, 150.1, 147.8, 134.5, 131.0, 129.8, 126.5, 124.0, 118.2, 61.9, 20.8, 14.3 |
| Mass Spec. (ESI+) | m/z calculated for C₁₃H₁₂N₂O₄S [M+H]⁺: 293.06; found: 293.05 |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1720 (C=O ester), ~1590 (C=N), ~1520 & 1345 (NO₂ stretch), ~1250 (C-O ester) |
| Melting Point | To be determined experimentally |
Mechanistic Insights: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry. Its mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.
-
Nucleophilic Attack: The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the ethyl bromopyruvate, displacing the bromide ion. This is the key bond-forming step.[4]
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the electrophilic carbonyl carbon of the ester group.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate (a hydroxythiazoline), leading to the formation of the stable, aromatic thiazole ring. This dehydration is often acid-catalyzed or occurs upon heating and is the driving force for the reaction.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care.
-
Bromine: Toxic, corrosive, and causes severe burns. Avoid inhalation of vapors.
-
Ethyl Bromopyruvate: A strong lachrymator (tear-inducing agent). Avoid exposure to eyes and mucous membranes.
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive.[11] Always add acid to water/other solutions slowly and with cooling.
Conclusion
This guide presents a validated and detailed synthetic route to Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate. By following the Hantzsch synthesis strategy, this valuable heterocyclic compound can be prepared in good yield from readily available starting materials. The protocols for precursor synthesis, core cyclization, purification, and characterization provide a self-validating framework for researchers. The mechanistic discussions offer insight into the chemical transformations, empowering scientists to troubleshoot and adapt the methodology for the synthesis of other novel thiazole derivatives for applications in drug discovery and materials science.
References
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S. (n.d.). PubChem. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. (n.d.). Georganics. [Link]
- A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. (n.d.).
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information. [Link]
- Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.).
- Synthesis of ethyl bromopyruvate. (n.d.).
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate - Optional[1H NMR]. (n.d.). SpectraBase. [Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
-
Application and synthesis of thiazole ring in clinically approved drugs. (n.d.). ResearchGate. [Link]
-
Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. [Link]
- Production process for synthesizing bromopyruvate. (n.d.).
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
-
ethyl 2-phenyl-1,3-thiazole-4-carboxylate. (n.d.). Chemical Synthesis Database. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparation method of 3-methyl-4-nitrobenzoic acid. (n.d.). Patsnap. [Link]
-
Nitration of methyl benzoate | Resource. (n.d.). RSC Education. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
